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Damascenone

Flavor Chemistry Aroma Analysis Sensory Science

Damascenone, predominantly referring to the β-isomer (CAS 23696-85-7), is a C13-norisoprenoid ketone belonging to the rose ketone family, which also includes damascones and ionones. It is a key contributor to the aroma of roses and numerous fruits and is widely used in the fragrance and flavor industries.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Cat. No. B7824017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDamascenone
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC=CC(=O)C1=C(C=CCC1(C)C)C
InChIInChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3
InChIKeyPOIARNZEYGURDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Damascenone for Procurement: Baseline Specifications and Class Context


Damascenone, predominantly referring to the β-isomer (CAS 23696-85-7), is a C13-norisoprenoid ketone belonging to the rose ketone family, which also includes damascones and ionones [1]. It is a key contributor to the aroma of roses and numerous fruits and is widely used in the fragrance and flavor industries [1]. It is available in various grades, with analytical standards offering purity ≥98% (GC) and FG (Food Grade) options available at ≥99% (GC) . Its odor threshold is exceptionally low, measured at 0.002 μg/L (2 ng/L) in water [2], making it a high-impact aroma compound even at trace concentrations.

Grade Selection Analytical standard and food-grade (FG) options for aroma research and industrial formulation
Aroma Impact High-impact aroma compound effective at trace concentrations; supports cost-efficiency review
Isomer Specificity β-isomer sourcing required for consistent floral, rosy note; class-level isomer mixtures may shift profile

Why Generic 'Damascenone' Substitution Fails: Isomer-Specific Performance


The term 'Damascenone' refers to a family of isomers (α-, β-, γ-, δ-), which differ in the position of their double bonds, leading to substantial differences in olfactory properties and application suitability [1]. The β-isomer is recognized for its potent rose-like, floral character with superior diffusion, whereas the α-isomer has a more complex, fruity-green profile [1]. Furthermore, closely related in-class compounds such as β-damascone and β-ionone, while sharing structural features, exhibit different odor thresholds and aroma qualities. For example, β-damascone is described as having dried fruit and tobacco notes, whereas β-damascenone is more floral and rosy [2]. Therefore, substituting 'Damascenone' with an unspecified isomer mixture or a related rose ketone will not yield the same sensory outcome and can compromise the intended fragrance or flavor profile.

β-Damascenone (Target)
Substitute Risk
Potent rose-like, floral, high diffusion
α-Isomer: fruity-green profile may shift the intended aroma character
Low odor threshold, high-impact at trace levels
β-Damascone: dried fruit, tobacco notes; not interchangeable for rosy accords
Consistent sensory outcome from high-purity β-isomer
β-Ionone: higher odor threshold and different aroma quality may require reformulation

Quantitative Differentiation of Damascenone (β-Isomer) Against Key Comparators


Odor Threshold Potency: β-Damascenone vs. β-Ionone in Water

β-Damascenone exhibits a significantly lower odor threshold in water compared to the structurally related norisoprenoid β-ionone. Specifically, the odor threshold for β-damascenone is 0.002 μg/L (2 ng/L) [1], whereas that for trans-β-ionone is 0.007 μg/L (7 ng/L) [2]. This 3.5-fold difference in threshold indicates that β-damascenone is a far more potent odorant in aqueous matrices.

Odor threshold vs. β-ionone
Head-to-head
0.002 μg/L (β-damascenone) vs 0.007 μg/L (β-ionone)
Supports higher potency per unit mass in aqueous matrices
3.5-fold lower threshold; formulation-context review recommended
Flavor Chemistry Aroma Analysis Sensory Science

Aroma Potency in Complex Matrices: β-Damascenone vs. β-Ionone in Grape Berries

In an analysis of nonfloral Vitis vinifera grape berries, β-damascenone demonstrated a substantially higher Odor Activity Value (OAV) range of 245-790, compared to β-ionone's OAV range of 97-193 [1]. An OAV is the ratio of a compound's concentration to its odor threshold, and values >1 indicate a contribution to the overall aroma.

OAV in grape berries
Head-to-head
β-Damascenone OAV 245–790 vs β-ionone 97–193
Reported higher contribution to fruity-floral grape aroma
2.5–4× higher OAV; grape matrix context
Viticulture Aroma Chemistry Flavoromics

Purity and Isomeric Composition: β-Damascenone (Pure) vs. 'Damascenone Total'

Commercially available 'Damascenone Total' is a less refined mixture of damascenone isomers, whereas high-purity β-damascenone is specified as minimum 99% β-isomer . Analytical standards and food-grade materials of β-damascenone are available with GC purities of ≥98% and ≥99% , ensuring a more consistent and predictable olfactory profile compared to the total isomer mixture.

Isomeric purity vs. total mixture
Data to verify
≥99% β-isomer vs Damascenone Total (≥90% major peak)
Higher β-isomer purity supports formulation consistency
Vendor specification; verify lot-specific COA
Analytical Chemistry Quality Control Fragrance Procurement

Matrix-Dependent Performance: β-Damascenone in Hydroalcoholic Solution vs. Red Wine

The perceived impact of β-damascenone is highly matrix-dependent. Its odor threshold is over 1000-fold higher in red wine compared to a simple hydroalcoholic solution [1]. This demonstrates that while β-damascenone is a potent odorant, its direct sensory contribution is significantly modulated by the complex chemical environment of a finished product.

Matrix-dependent threshold
Reported
Odor threshold >1000-fold higher in red wine vs hydroalcoholic solution
Direct aroma impact suppressed in complex matrices; may act as aroma modulator
Matrix-specific formulation review required
Wine Chemistry Sensory Analysis Matrix Effects

Validated Application Scenarios for Damascenone (β-Isomer)


High-Impact Fragrance and Flavor Formulations Requiring Potent Floral Notes

Given its extremely low odor threshold of 0.002 μg/L in water and high OAVs in fruit matrices [1], high-purity β-damascenone (≥98% GC) is the preferred choice for creating powerful rose and fruity-floral accords. Its use at trace levels can provide significant aromatic impact, making it a cost-effective and efficient component for fine fragrances, shampoos, and cosmetic products [2].

Analytical Reference Standard for Quantitative Aroma Research

For accurate quantification of β-damascenone in complex biological matrices (e.g., grapes, wine, fruit), procurement of an analytical standard with certified purity (e.g., ≥98.0% GC) and verified identity (e.g., NMR) is essential . This ensures reliable calibration for GC-MS or GC-O analyses, as demonstrated in studies characterizing key odorants in wine [1] and fruit [2].

Research on Norisoprenoid Biosynthesis and Regulation in Plants

As a key end-product of the carotenoid cleavage pathway, high-purity β-damascenone serves as an authentic reference compound for studies investigating the enzymatic pathways (e.g., VvNCED1 and VvCCD1) responsible for its biosynthesis in grapes and other plants . Its use is critical for confirming the identity of volatile products from in vitro enzyme assays and for developing models of aroma development in fruits .

Food and Beverage Flavoring Where Matrix Interactions are Understood

In applications like wine or fruit juice flavoring, the use of β-damascenone must be informed by its matrix-dependent behavior. Its threshold is over 1000-fold higher in red wine compared to a simple solution , indicating a complex interplay. Formulators can leverage this knowledge, using β-damascenone not just for its direct aroma contribution but also for its demonstrated ability to enhance fruity notes of esters and mask herbaceous aromas in wine .

Application
Selection Property
Validation Focus
High-impact floral formulations
High-purity β-isomer grade
Trace-level potency and aroma character consistency
Aroma quantification reference
Certified purity and identity
Instrumental calibration and quantification accuracy
Norisoprenoid biosynthesis studies
Authentic reference compound
Volatile product identity in enzyme assays
Matrix-informed flavor formulation
β-isomer with documented matrix behavior
Aroma modulation and matrix-specific performance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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